molecular formula C8H4Cl2N2 B020963 6,7-Dichloroquinoxaline CAS No. 19853-64-6

6,7-Dichloroquinoxaline

Cat. No.: B020963
CAS No.: 19853-64-6
M. Wt: 199.03 g/mol
InChI Key: YAVWRUWYXLAQRT-UHFFFAOYSA-N
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Description

6,7-Dichloroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₄Cl₂N₂. It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 6th and 7th positions of the quinoxaline ring. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

6,7-Dichloroquinoxaline is an antagonist at the NMDA glutamate receptor glycine site . It interacts with enzymes such as ACHE, BCHE, CES1, GRIN1, Gria1, Grik1, and Grin2a . The nature of these interactions involves competitive antagonism, which means this compound competes with other molecules for binding to these enzymes .

Cellular Effects

The effects of this compound on cells are primarily due to its interaction with the NMDA glutamate receptor . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly the NMDA glutamate receptor . It acts as a competitive antagonist, meaning it competes with other molecules for binding to the receptor . This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Given its role as a competitive antagonist at the NMDA glutamate receptor, it is likely that its effects would be observable shortly after administration and would persist as long as the compound remains in the system .

Metabolic Pathways

It is known to interact with several enzymes, suggesting that it may be involved in multiple metabolic pathways

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloroquinoxaline typically involves the condensation of ortho-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction between 3,4-dichloroaniline and glyoxal in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including distillation and chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted quinoxalines depending on the nucleophile used.

    Oxidation Products: Quinoxaline dioxides or other oxidized derivatives.

    Reduction Products: Reduced forms of quinoxaline with altered electronic properties.

Scientific Research Applications

6,7-Dichloroquinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Acts as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dinitroquinoxaline: Another derivative of quinoxaline with nitro groups at the 6th and 7th positions.

    6,7-Dichloroquinoxaline-2,3-dione: A closely related compound with additional functional groups at the 2nd and 3rd positions.

    6-Cyano-7-nitroquinoxaline-2,3-dione: A compound with cyano and nitro groups, known for its potent inhibitory effects on NMDA receptors.

Uniqueness

This compound is unique due to its specific binding affinity to the glycine sites on the NMDA receptor complex, which distinguishes it from other quinoxaline derivatives. Its structural simplicity combined with its potent biological activity makes it a valuable tool in neuropharmacological research.

Properties

IUPAC Name

6,7-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVWRUWYXLAQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348649
Record name 6,7-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19853-64-6
Record name 6,7-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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